(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol
Description
(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol (CAS: 215433-52-6; molecular formula: C₄₄H₃₀O₂) is a chiral binaphthol (BINOL) derivative featuring biphenyl substituents at the 3,3'-positions of the binaphthalene core . Its synthesis involves reacting (R)-BINOL precursors with biphenyl boronic acids or via chlorophosphite intermediates, as demonstrated in enantioselective catalysis protocols (34% yield in ) . This compound is widely employed in asymmetric synthesis, particularly as a chiral ligand or catalyst in metal-free carbocation-mediated reactions and helicene synthesis .
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-phenylphenyl)naphthalen-1-yl]-3-(4-phenylphenyl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30O2/c45-43-39(33-23-19-31(20-24-33)29-11-3-1-4-12-29)27-35-15-7-9-17-37(35)41(43)42-38-18-10-8-16-36(38)28-40(44(42)46)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-28,45-46H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNBGUGDBXDKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC=C(C=C7)C8=CC=CC=C8)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167866 | |
| Record name | (1R)-3,3′-Bis([1,1′-biphenyl]-4-yl)[1,1′-binaphthalene]-2,2′-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215433-52-6 | |
| Record name | (1R)-3,3′-Bis([1,1′-biphenyl]-4-yl)[1,1′-binaphthalene]-2,2′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215433-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-3,3′-Bis([1,1′-biphenyl]-4-yl)[1,1′-binaphthalene]-2,2′-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis([1,1’-biphenyl]-4-yl)-1,1’-binaphthalene]-2,2’-diol typically involves multiple steps, starting with the preparation of the biphenyl and binaphthalene precursors. These precursors are then coupled under specific reaction conditions to form the final compound. Common synthetic routes include:
Suzuki Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of an aromatic halide with a nucleophile, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Bis([1,1’-biphenyl]-4-yl)-1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Asymmetric Synthesis
Catalyst in Asymmetric Reactions
(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol serves as a chiral ligand in asymmetric catalysis. It has been effectively used in various reactions including:
- Asymmetric Hydrogenation : This compound can facilitate the hydrogenation of prochiral substrates to produce chiral products with high enantioselectivity.
- Asymmetric Michael Additions : It promotes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Material Science
Development of Functional Materials
The unique electronic properties of this compound make it suitable for developing advanced materials such as:
- Organic Light Emitting Diodes (OLEDs) : Its ability to form stable films contributes to the efficiency of OLEDs.
- Liquid Crystals : The compound's structure allows it to be used in liquid crystal displays (LCDs), enhancing their optical properties.
Pharmaceutical Applications
Potential Drug Development
The compound's chiral nature allows for the synthesis of biologically active molecules. It has been explored in:
- Drug Design : Its derivatives are being researched for potential therapeutic applications due to their biological activity.
- Stereochemical Studies : Understanding the interactions of this compound with biological targets aids in drug development processes.
Case Study 1: Asymmetric Hydrogenation
A study demonstrated that this compound was used as a ligand in the asymmetric hydrogenation of ketones. The reaction achieved up to 98% enantiomeric excess (ee), showcasing its effectiveness in producing chiral alcohols from prochiral ketones.
Case Study 2: OLED Applications
Research on OLEDs incorporated this compound into the active layer. The resulting devices exhibited improved luminance and efficiency compared to those using conventional materials. The stability and performance metrics indicated a promising future for this compound in optoelectronic applications.
Summary Table of Applications
| Application Area | Specific Use Cases | Performance Metrics |
|---|---|---|
| Asymmetric Synthesis | Catalyst for hydrogenation and Michael addition | Up to 98% ee |
| Material Science | OLEDs and liquid crystals | Enhanced efficiency |
| Pharmaceutical Development | Drug design and stereochemical studies | Potential therapeutic effects |
Mechanism of Action
The mechanism of action of ®-3,3’-Bis([1,1’-biphenyl]-4-yl)-1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
*Estimated based on molecular formulas.
Catalytic Performance
- Biphenyl-substituted BINOL: Balances steric bulk and π-π interactions, enabling enantioselective synthesis of benzo[5]helicenes (e.g., 99% ee in helicene products) .
- Methoxy-substituted BINOL: Electron-donating methoxy groups enhance hydrogen-bonding interactions but reduce steric shielding, limiting enantioselectivity in certain reactions .
- tert-Butyl-substituted BINOL: Superior stability under oxidative conditions due to steric protection of hydroxyl groups, making it ideal for harsh catalytic environments .
Key Research Findings
Steric vs. Electronic Effects : Biphenyl substituents provide a balance between steric hindrance and π-stacking capabilities, outperforming purely alkyl-substituted analogs in asymmetric induction .
Solubility Trends: tert-Butyl and methoxy groups improve solubility in non-polar solvents, whereas terphenyl derivatives exhibit poor solubility, limiting their utility .
Catalytic Scope : The target compound’s versatility spans helicene synthesis and Sc(OTf)₃-mediated allylation reactions, whereas tert-butyl variants are niche catalysts for high-temperature processes .
Biological Activity
(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol, also known as BINOL derivative, is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C₄₄H₃₀O₂
- Molecular Weight : 590.72 g/mol
- CAS Number : 215433-52-6
- Purity : 98% (99% enantiomeric excess) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. Its mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
- Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in cancer progression and metastasis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The following table summarizes findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colorectal) | 9.1 ± 2.4 | Induction of apoptosis |
| MCF-7 (Breast) | 10.8 ± 0.7 | Cell cycle arrest |
| A549 (Lung) | <10 | Cytotoxicity against rapidly dividing cells |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on several enzymes relevant to cancer biology:
- Topoisomerase I and II Inhibition : These enzymes are crucial for DNA replication and transcription; inhibition can lead to cell death in rapidly dividing cells.
- Kinase Activity Modulation : It affects signaling pathways that regulate cell growth and survival.
Study 1: Cytotoxicity Evaluation
In a study published in MDPI, this compound was tested against HCT116 and MCF-7 cell lines. The results showed a significant reduction in cell viability at concentrations below 10 µM. The study concluded that the compound's structure contributes to its enhanced cytotoxicity compared to other derivatives .
Study 2: Mechanistic Insights into Apoptosis
Another investigation focused on the apoptotic pathways activated by this compound. Flow cytometry analysis revealed an increase in the subG1 phase of the cell cycle in treated HCT116 cells, indicating apoptosis induction. The study highlighted the potential of this compound as a promising candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to achieve enantiopure (R)-3,3'-bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol?
- Methodology : Enantiopure synthesis typically involves chiral resolution or asymmetric catalysis. For binaphthol derivatives, a common approach is the Newman-Kwart rearrangement of thiocarbamoyl intermediates derived from enantiopure starting materials. For example, phosphoramidate intermediates (e.g., from thiophosphoryl chloride and chiral amines) enable diastereomeric separation via recrystallization, yielding high enantiopurity . Alkylation with 2-chloroethanol or 3-chloropropanol under basic conditions (K₂CO₃/DMF) followed by mesylation and thiol-mediated cyclization can generate structurally complex derivatives .
Q. How is the structure and enantiopurity of this compound validated?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) confirm substitution patterns and biphenyl connectivity .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₄₄H₃₀O₂, exact mass 614.2 g/mol) .
- Chiral HPLC : Enantiopurity (>99% ee) is assessed using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol eluents .
Q. What are the critical factors in preventing racemization during synthesis?
- Methodology : Racemization barriers are influenced by steric hindrance and substituent electronic effects. DFT studies show the anti pathway with a centrosymmetric transition state is preferred; bulky biphenyl groups at the 3,3' positions increase activation energy (ΔG‡ ≈ 35–40 kcal/mol), stabilizing the (R)-configuration . Reaction conditions (e.g., avoiding strong acids/bases and high temperatures) further mitigate racemization .
Advanced Research Questions
Q. How does this compound function in enantioselective catalysis?
- Methodology : As a chiral ligand, it facilitates asymmetric induction in reactions like helicene synthesis. For example, cationic phosphonite derivatives of BINOL analogs promote enantioselective [2+2+2] cycloadditions (up to 95% ee) by coordinating transition metals (e.g., Pd, Rh) and creating chiral environments . The biphenyl substituents enhance π-π interactions and steric control, critical for substrate orientation .
Q. What computational tools predict its configurational stability and reactivity?
- Methodology : Density functional theory (DFT) at the B3LYP/6-31G* level models racemization pathways and transition states. For (R)-configured binaphthols, anti-planar transition states exhibit lower energy barriers compared to syn pathways. Substituent effects (e.g., electron-withdrawing groups) are parametrized to optimize catalytic performance .
Q. How is this compound utilized in chiral recognition studies?
- Methodology : In host-guest chemistry, enantiopure tetrahedral Pd(II) cages (e.g., ΛΛΛΛ-T3) selectively encapsulate chiral guests like (R)-1,1'-binaphthalene-2,2'-diol via complementary steric and electronic interactions. Selectivity ratios (e.g., 75:25 for R- vs. S-enantiomers) are quantified using NMR titration or fluorescence spectroscopy .
Handling and Data Analysis
Q. How should researchers address contradictions in reported catalytic efficiencies?
- Methodology : Cross-validate synthetic protocols (e.g., purity >98% via column chromatography ) and reaction conditions (solvent, temperature). Discrepancies in enantioselectivity may arise from trace impurities or solvent polarity effects. Reproduce results using standardized catalytic screens (e.g., asymmetric aldol reactions) with controls .
Q. What storage conditions ensure long-term stability?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to light and moisture, which can degrade phenolic -OH groups. Purity is monitored periodically via TLC or HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
